2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol
Übersicht
Beschreibung
2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as AM-630 and is a potent cannabinoid receptor antagonist.
Wirkmechanismus
2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol acts as a potent antagonist of the cannabinoid receptor CB1 and CB2. This compound binds to the receptor and prevents the activation of downstream signaling pathways. This mechanism of action makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a cannabinoid receptor antagonist. This compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol in lab experiments is its potency as a cannabinoid receptor antagonist. This compound is highly selective for CB1 and CB2 receptors and has been shown to be effective at low concentrations. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol. One direction is to investigate its potential therapeutic applications in humans. This compound has shown promise in animal models of pain and inflammation, and further studies are needed to determine its safety and efficacy in humans. Another direction is to investigate its potential neuroprotective effects in models of neurodegenerative diseases. Finally, research could focus on the development of new compounds based on the structure of this compound with improved potency and selectivity for the cannabinoid receptors.
Synthesemethoden
The synthesis of 2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol involves the reaction of 2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylic acid with nitric acid and acetic anhydride. This reaction results in the formation of the nitro compound, which is then reduced to the amine using hydrogen gas and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. This compound has been shown to be a potent antagonist of the cannabinoid receptor CB1 and CB2. It has been used in studies to investigate the role of the endocannabinoid system in pain, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-3-5-12(6-4-10)17-11(2)16(18(20)21)14-8-7-13(19)9-15(14)17/h3-9,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVVFZZFQCZBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=C(C=C3)O)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319693 | |
Record name | 2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
147591-45-5 | |
Record name | 2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.